3-Ethyl-1-vinyl-2-pyrrolidone
Overview
Description
3-Ethyl-1-vinyl-2-pyrrolidone is a chemical compound that belongs to the class of pyrrolidones. Pyrrolidones are known for their versatile applications in various fields, including pharmaceuticals, polymers, and industrial processes. This compound is characterized by its unique structure, which includes an ethyl group and a vinyl group attached to the pyrrolidone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1-vinyl-2-pyrrolidone typically involves the reversible addition–fragmentation chain transfer (RAFT) copolymerization of this compound and N-vinylpyrrolidone. This process uses a difunctional chain transfer agent, such as S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate . The reaction conditions include maintaining a controlled temperature and using specific catalysts to achieve the desired molecular weight and composition of the copolymers.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization techniques. The RAFT polymerization method is commonly employed due to its ability to control the molecular characteristics of the resulting polymers. This method allows for the production of complex macromolecular architectures, including block copolymers and star polymers .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-vinyl-2-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The vinyl group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen, oxygen, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products
The major products formed from the reactions of this compound include various polymers and copolymers, which have applications in different fields such as pharmaceuticals and industrial processes .
Scientific Research Applications
3-Ethyl-1-vinyl-2-pyrrolidone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-ethyl-1-vinyl-2-pyrrolidone involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydrophilicity and hydrogen bond–forming ability contribute to its effectiveness in improving the bioavailability and stability of drugs . Additionally, its unique structure allows it to interact with specific molecular pathways, enhancing its functionality in various applications.
Comparison with Similar Compounds
3-Ethyl-1-vinyl-2-pyrrolidone can be compared with other similar compounds, such as N-vinylpyrrolidone and 1-ethyl-2-pyrrolidone. While all these compounds belong to the pyrrolidone family, this compound is unique due to its specific structure, which includes both an ethyl and a vinyl group. This unique structure imparts distinct properties, such as enhanced hydrophilicity and hydrogen bond–forming ability .
List of Similar Compounds
- N-vinylpyrrolidone
- 1-ethyl-2-pyrrolidone
- 3-methyl-1-vinyl-2-pyrrolidone
Properties
IUPAC Name |
1-ethenyl-3-ethylpyrrolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-7-5-6-9(4-2)8(7)10/h4,7H,2-3,5-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWJIKJUNAHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(C1=O)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107313-86-0 | |
Details | Compound: Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107313-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901295168 | |
Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107313-86-0 | |
Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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